Citral
Overview
Description
Citral is an acyclic monoterpene aldehyde, composed of two isoprene units. This compound is a pale yellow liquid with a strong lemon scent and is found in the essential oils of various plants, including lemongrass, lemon myrtle, and lemon verbena .
Scientific Research Applications
Citral has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Citral, also known as Geranial, is a monoterpene constituted by two isomers: neral and geranial . It primarily targets microbial cells, exhibiting several biological activities such as antibacterial, antifungal, antibiofilm, and antiparasitic properties . It also targets cancer cells, inducing autophagy and inhibiting tumor growth .
Mode of Action
This compound interacts with its targets primarily by disrupting cell membrane integrity . In microbial cells, it inhibits essential enzymes in microbial metabolism and interferes with quorum sensing . In cancer cells, it induces autophagy, a cellular process that breaks down unnecessary or dysfunctional components .
Biochemical Pathways
This compound affects various biochemical pathways. In microbial cells, it disrupts the normal functioning of the cell membrane, leading to cell death . In cancer cells, it triggers the autophagy pathway, leading to cell death . It’s also involved in the biotransformation of this compound by specific enzymes .
Pharmacokinetics
While specific pharmacokinetic data on this compound is limited, a related compound, Geraniol, has been studied. Geraniol exhibits good bioavailability with a half-life of 12.5 minutes after intravenous administration
Result of Action
The result of this compound’s action depends on the target. In microbial cells, it leads to cell death, reducing the microbial load of pathogenic microorganisms . In cancer cells, it induces autophagy, leading to cell death and inhibiting tumor growth .
Action Environment
Environmental factors can influence the action of this compound. For instance, when incorporated into different food matrices, this compound can reduce the microbial load of pathogenic microorganisms and extend the shelf life . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It exhibits several biological activities, such as antibacterial, antifungal, antibiofilm, antiparasitic, antiproliferative, anti-inflammatory, and antioxidant properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
Citral has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of cancer cells and induce apoptosis . It also affects the cell membrane of certain bacteria, leading to decreased intracellular ATP concentration, reduced pH, and cell membrane hyperpolarization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to exhibit antibacterial, antifungal, antibiofilm, antiparasitic, antiproliferative, anti-inflammatory, and antioxidant properties through in vitro and in vivo assays .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have different effects over time. For instance, it has been found to have greater efficacy in the initial stage of biofilm formation, with a significant reduction in biofilm formation compared to the mature biofilm .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound at a dose of 50 mg/kg has been shown to improve memory processes associated with acquisition in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the lemongrass and is found in various oils extracted from different plant species .
Transport and Distribution
This compound molecules readily partition into both mammalian and bacterial cell membranes without distinct composition-dependent effects . Monomeric this compound molecules localize mainly at the interface of the acyl chain region of the lipids .
Subcellular Localization
It is known that this compound molecules readily partition into both mammalian and bacterial cell membranes
Preparation Methods
Citral can be synthesized through several methods. One common synthetic route involves the isomerization of myrcene, a naturally occurring terpene . Industrial production often involves the extraction of this compound from essential oils, particularly lemongrass oil, which contains 70-80% this compound . The extraction process typically involves steam distillation followed by purification steps such as fractional distillation .
Chemical Reactions Analysis
Citral undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce this compound oxide, a compound used in perfumery.
Addition: This compound can react with nucleophiles such as ammonia to form imines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions include this compound oxide, citronellal, imines, and ionones .
Comparison with Similar Compounds
Citral is often compared with other monoterpenes such as citronellal, geraniol, and linalool . While all these compounds share similar structural features and are used in the fragrance industry, this compound is unique due to its strong lemon scent and its dual isomeric forms (geranial and neral) . This compound also has a broader range of applications in the food and pharmaceutical industries compared to its counterparts .
Similar Compounds
- Citronellal
- Geraniol
- Linalool
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVQBCEXWBHNA-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881217 | |
Record name | (2E)-3,7-dimethylocta-2,6-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-Octadienal, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citral | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4442 | |
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Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Citral | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Geranial | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c. | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol) | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Geranial | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Citral | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891 | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Citral | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 5.3 | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C: | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citral | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4442 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Low concentrations of citral (3,7-dimethyl-2,6-octadienal), ... inhibited E1, E2 and E3 isozymes of human aldehyde dehydrogenase (EC1.2.1.3). The inhibition was reversible on dilution and upon long incubation in the presence of NAD+; it occurred with simultaneous formation of NADH and of geranic acid. Thus, citral is an inhibitor and also a substrate. Km values for citral were 4 microM for E1, 1 microM for E2 and 0.1 microM for E3; Vmax values were highest for E1 (73 nmol/min/mg), intermediate for E2 (17 nmol/min/mg) and lowest (0.07 nmol/min/mg) for the E3 isozyme. Citral is a 1 : 2 mixture of isomers: cis isomer neral and trans isomer, geranial; the latter structurally resembles physiologically important retinoids. Both were utilized by all three isozymes; a preference for the trans isomer, geranial, was observed by HPLC and by enzyme kinetics. With the E1 isozyme, both geranial and neral, and with the E2 isozyme, only neral obeyed Michaelis-Menten kinetics. With the E2 isozyme and geranial sigmoidal saturation curves were observed with S0.5 of approximately 50 nM; the n-values of 2-2.5 indicated positive cooperativity. Geranial was a better substrate and a better inhibitor than neral. The low Vmax, which appeared to be controlled by either the slow formation, or decomposition via the hydride transfer, of the thiohemiacetal reaction intermediate, makes citral an excellent inhibitor whose selectivity is enhanced by low Km values. The Vmax for citral with the E1 isozyme was higher than those of the E2 and E3 isozymes which explains its fast recovery following inhibition by citral and suggests that E1 may be the enzyme involved in vivo citral metabolism., Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation). | |
Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Mobile pale yellow liquid | |
CAS No. |
5392-40-5, 141-27-5 | |
Record name | CITRAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Geranial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Geranial | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275 | |
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Record name | Citral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citral | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Octadienal, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-3,7-dimethylocta-2,6-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3,7-dimethylocta-2,6-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Citral | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANIAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Geranial | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CITRAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Melting point <-10 °C. | |
Record name | CITRAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Citral exhibits its effects through various mechanisms, depending on the target cell or organism.
- Antibacterial activity: this compound disrupts the cell membrane integrity of bacteria like Staphylococcus aureus [] and Cronobacter sakazakii [], leading to leakage of intracellular components like adenosine triphosphate (ATP) and ultimately cell death. This membrane disruption is evidenced by decreased intracellular ATP concentration, reduced intracellular pH, and cell membrane hyperpolarization [].
- Antifungal activity: Similar to its antibacterial action, this compound can bind to ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death [].
- Anticancer activity: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer [, ], prostate cancer [], and small-cell lung cancer []. This effect is mediated through multiple pathways, including:
- Modulation of gene expression: this compound can suppress the expression of genes involved in fatty acid biosynthesis (e.g., FASN, ACC, HMGR, SREBP1) in prostate cancer cells, leading to apoptosis [].
- Induction of ROS and activation of p53: In ovarian cancer cells, this compound increases intracellular reactive oxygen species (ROS), leading to DNA damage and activation of the tumor suppressor protein p53, ultimately triggering apoptosis [].
- Inhibition of Src/Stat3 signaling: In small-cell lung cancer cells, this compound inhibits the Src/Stat3 signaling pathway, leading to decreased expression of anti-apoptotic factors (Bcl-xL and Mcl-1) and ultimately cell death [].
- Antinociceptive activity: this compound demonstrates pain-relieving effects in rodent models of acute and chronic orofacial pain []. This action is mediated through the activation of transient receptor potential (TRP) channels, particularly TRPV1, TRPM3, and TRPM8 [].
- Insect repellent and insecticidal activity: this compound acts as an insect repellent and insecticide against various insects, including the brown planthopper (Nilaparvata lugens) []. The exact mechanism is not fully understood, but it likely involves disrupting the insect's nervous system.
ANone: this compound is a mixture of two geometric isomers:
ANone: this compound, being an aldehyde, is susceptible to degradation under certain conditions:
- Oxidation: this compound can undergo autoxidation in the presence of air, leading to the formation of various oxidation products that may have different sensory profiles or reduced biological activity [].
- Acidic conditions: this compound is unstable in acidic conditions, leading to the formation of off-flavors and degradation products [].
- Light exposure: this compound can degrade upon exposure to sunlight [].
- Encapsulation: Encapsulating this compound in materials like cyclodextrins [], liposomes [], or guar gum films [] can protect it from degradation and improve its stability in various applications.
A: While this compound itself is not a catalyst, its cyclization reactions can be catalyzed to produce valuable compounds like α-terpinene, p-cymene, and 1-methyl-4-(1-methylethenyl)-benzene [].
- Catalysts: Sulfoacid resins like D-72 have been shown to effectively catalyze the cyclization of this compound [].
- Selectivity: The selectivity of the reaction towards specific cyclization products can be influenced by the catalyst, reaction temperature, solvent, and other reaction conditions [].
ANone: Computational methods provide valuable insights into the properties and behavior of this compound:
- Molecular docking: Docking studies can predict the binding affinities and interactions of this compound with target proteins like TRP channels []. This information helps in understanding its mechanism of action and designing more potent analogs.
- Quantitative structure-activity relationship (QSAR) modeling: QSAR models can correlate the structural features of this compound and its analogs with their biological activities, enabling the prediction of activity for novel compounds and guiding the design of more potent and selective analogs [].
ANone: The biological activity of this compound can be influenced by modifications to its structure.
- Double bonds: The presence and position of the double bonds in this compound influence its geometry and physicochemical properties, impacting its interaction with biological targets. For instance, the trans isomer (geranial) is generally more active than the cis isomer (neral) in some cases [, ].
ANone: this compound's stability is a major concern for its use in various applications.
- Formulation strategies:
ANone: Limited information is available on the detailed pharmacokinetics of this compound in humans.
ANone: this compound has shown promising efficacy in various in vitro and in vivo studies.
- In vitro studies: this compound has demonstrated significant antimicrobial, antifungal, and anticancer activities against various pathogens and cancer cell lines [, , , , , ].
- In vivo studies:
ANone: While this compound exhibits potent antimicrobial activity, there is a potential for the development of resistance, as seen with other antimicrobial agents.
- Acute toxicity: this compound exhibits low acute toxicity. The LD50 (lethal dose for 50% of animals tested) for oral administration in rats is greater than 2000 mg/kg body weight [].
ANone: Research is ongoing to develop effective drug delivery systems for this compound to enhance its therapeutic efficacy.
- Nanoparticles: Encapsulating this compound in nanoparticles, such as chitosan nanoparticles [], can improve its solubility, stability, and targeted delivery to specific cells or tissues.
- Liposomes: Liposomal formulations of this compound have shown promise in enhancing its delivery and therapeutic efficacy in preclinical studies [].
ANone: Various analytical techniques are employed to identify, characterize, and quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used to separate and identify the individual components of essential oils, including this compound and its isomers [, , , , , ].
- Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a quantitative technique used to determine the concentration of this compound in samples [].
- Spectroscopic techniques:
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound, such as the carbonyl group (C=O) and double bonds (C=C) [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about this compound, including the position of hydrogen atoms and their chemical environment [].
ANone: While this compound is a natural compound, its release into the environment, especially in large quantities, can have ecological consequences.
ANone: this compound's solubility and dissolution rate are essential factors to consider for its applications.
- Solubility: this compound is poorly soluble in water but readily soluble in organic solvents like ethanol, acetone, and oils [].
ANone: Analytical methods used to quantify and characterize this compound require validation to ensure accuracy, precision, and reliability of the results.
ANone: Stringent quality control (QC) and quality assurance (QA) measures are crucial throughout the production, storage, and distribution of this compound to ensure its quality and consistency.
ANone: this compound's potential to induce an immune response (immunogenicity) has been reported in some individuals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.